molecular formula C22H18O5 B2802587 (2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid CAS No. 853892-51-0

(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

Cat. No. B2802587
CAS RN: 853892-51-0
M. Wt: 362.381
InChI Key: YNPVAIAZJYNCBO-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, a type of aromatic organic chemical compound. Its structure suggests that it belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (adjacent to the oxygen atom) .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The methods are usually carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular formula of the compound is C22H18O5 . It has a molecular weight of 362.38 Da . The structure includes a furo[2,3-f]chromen-8-yl moiety, which is a fused ring system that includes a furan ring and a chromenone ring .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the diverse activities exhibited by other coumarin derivatives . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity.

properties

IUPAC Name

2-(2,4,9-trimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-11-9-16-19(12(2)15(10-17(23)24)22(25)27-16)21-18(11)20(13(3)26-21)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPVAIAZJYNCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

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